![molecular formula C17H20N2O2S B6077701 2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6077701.png)
2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidinol derivative that has been studied extensively for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and protein kinase C, which are involved in inflammation and cancer development. It has also been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic mice. In addition, the compound has been shown to have antioxidant and neuroprotective effects, which may be beneficial in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol in lab experiments is its potential therapeutic properties. The compound has been shown to have antitumor, anti-inflammatory, and antiviral activities, which may be useful in the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are many potential future directions for the study of 2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol. One direction is to further investigate the mechanism of action of the compound and to identify its molecular targets. Another direction is to explore the potential use of the compound in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, future studies could focus on improving the solubility and bioavailability of the compound to enhance its therapeutic potential.
Synthesemethoden
The synthesis of 2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol involves the reaction of 2-allyl-6-methylphenol with ethyl bromoacetate in the presence of potassium carbonate. The resulting product is then reacted with thioacetic acid to form the desired compound. This synthesis method has been reported in the literature and has been used by many researchers to obtain the compound for further studies.
Wissenschaftliche Forschungsanwendungen
2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol has been studied extensively for its potential therapeutic properties. It has been shown to have antitumor, anti-inflammatory, and antiviral activities. It has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease. The compound has been tested in vitro and in vivo, and the results have shown promising potential for further development.
Eigenschaften
IUPAC Name |
4-methyl-2-[2-(2-methyl-6-prop-2-enylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-4-6-14-8-5-7-12(2)16(14)21-9-10-22-17-18-13(3)11-15(20)19-17/h4-5,7-8,11H,1,6,9-10H2,2-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBGADNOOYTTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=C)OCCSC2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-[2-(2-methyl-6-prop-2-enylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B6077619.png)
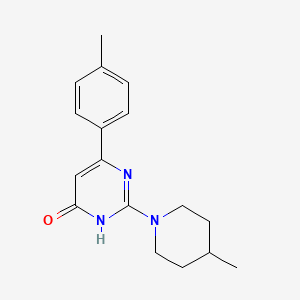
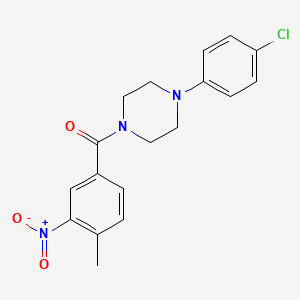
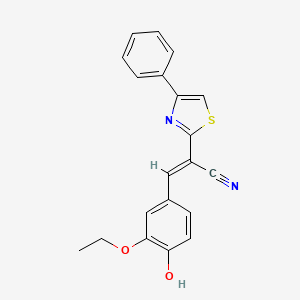
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6077665.png)

![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-N-propyl-3-thiophenecarboxamide](/img/structure/B6077682.png)
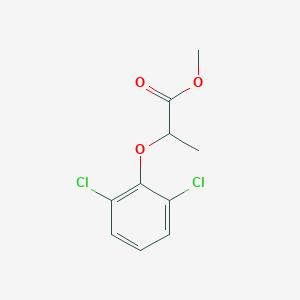
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B6077703.png)
![N-[(4-methylphenyl)(4-pyridinyl)methyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077710.png)
![3-{[(4-chlorobenzyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6077721.png)
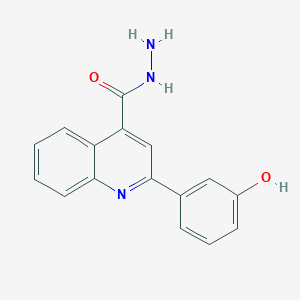
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6077737.png)
![4-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B6077743.png)